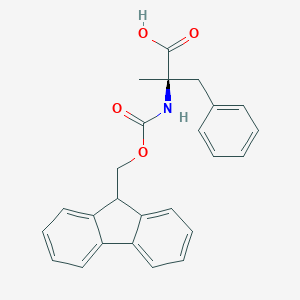

Fmoc-alpha-methyl-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

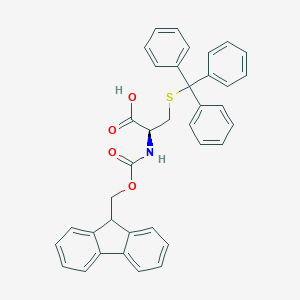

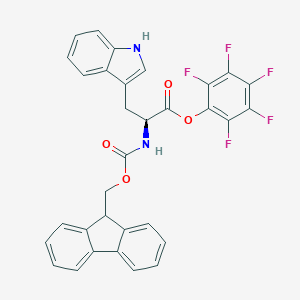

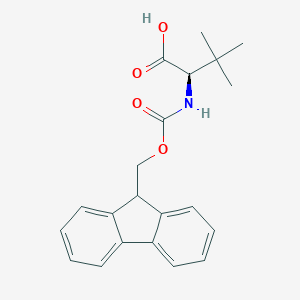

Fmoc-alpha-methyl-D-phenylalanine is a useful Fmoc protected phenylalanine derivative for proteomics research . It has a molecular weight of 401.45 and its IUPAC name is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid .

Molecular Structure Analysis

The InChI code for Fmoc-alpha-methyl-D-phenylalanine is 1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 .Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-D-phenylalanine is a solid at room temperature . Its optical rotation is [a]D20 = -55 ± 3 º (C=1 in DMF) .Applications De Recherche Scientifique

Hydrogel Formation

- Summary of Application : Fmoc-alpha-methyl-D-phenylalanine has been used in the self-assembly of new Fmoc-dipeptides . This process is crucial in the creation of biofunctional hydrogel materials .

- Methods of Application : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

- Results or Outcomes : The study found that these factors significantly affect the morphology of the supramolecular nanostructure and the ability to form a hydrogel network .

Drug Delivery Systems

- Summary of Application : Fmoc-alpha-methyl-D-phenylalanine can be used to form hydrogels, which are important in biomedical applications . These hydrogels can potentially be used as drug delivery systems .

- Methods of Application : The hydrogel formation of Fmoc-alpha-methyl-D-phenylalanine is influenced by multiple factors such as the role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions .

- Results or Outcomes : The study found that the collective action of different non-covalent interactions plays a role in making Fmoc-alpha-methyl-D-phenylalanine hydrogel . A new polymorphic form of Fmoc-alpha-methyl-D-phenylalanine was also reported after transitioning to hydrogel .

Proteomics Research

- Summary of Application : Fmoc-alpha-methyl-D-phenylalanine is a useful Fmoc protected phenylalanine derivative for proteomics research .

- Methods of Application : In proteomics research, Fmoc-alpha-methyl-D-phenylalanine can be used in peptide synthesis. The Fmoc group serves as a protective group for the amino acid during the synthesis process .

- Results or Outcomes : The use of Fmoc-alpha-methyl-D-phenylalanine in proteomics research can aid in the study of protein structure and function .

Antibacterial Activity

- Summary of Application : Fmoc-phenylalanine, which includes Fmoc-alpha-methyl-D-phenylalanine, has been shown to possess good antibacterial activity .

- Methods of Application : This antibacterial activity is associated with the surfactant-like properties of Fmoc-amino acids .

- Results or Outcomes : Molecules with surfactant properties, like Fmoc-alpha-methyl-D-phenylalanine, have been known to eradicate biofilm and enhance antimicrobial efficacy .

Scaffold Materials for Cell Cultures

- Summary of Application : Fmoc-alpha-methyl-D-phenylalanine can be used to form stable supramolecular hydrogels due to the formation of a supramolecular nanofiber network . These hydrogels can be utilized as scaffold materials for cell cultures .

- Methods of Application : The formation of these hydrogels involves the self-assembly of Fmoc-alpha-methyl-D-phenylalanine into supramolecular nanofibers .

- Results or Outcomes : The study found that these hydrogels could be used as scaffold materials for cell cultures .

Antimicrobial Efficacy Enhancement

- Summary of Application : Fmoc-phenylalanine, which includes Fmoc-alpha-methyl-D-phenylalanine, has been shown to possess good antibacterial activity . This is associated with their surfactant-like properties .

- Methods of Application : The antibacterial activity of Fmoc-alpha-methyl-D-phenylalanine is associated with its surfactant-like properties .

- Results or Outcomes : Molecules with surfactant properties, like Fmoc-alpha-methyl-D-phenylalanine, have been known to eradicate biofilm and enhance antimicrobial efficacy .

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-alpha-methyl-D-phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)